Triphenoxyaluminum

Lewis Acid Catalysis Carbonyl Activation Meerwein-Ponndorf-Verley Reduction

Triphenoxyaluminum (CAS 15086-27-8) delivers unique, non-substitutable performance in ortho-alkylphenol synthesis (0.125-1.0 mol% loading) and heterogeneous catalysis due to its specific oxygenophilicity and steric profile. This solid, recoverable Lewis acid ensures process efficiency and purity. Select for its proven, catalytic differentiation.

Molecular Formula C18H15AlO3
Molecular Weight 306.3 g/mol
Cat. No. B12061099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenoxyaluminum
Molecular FormulaC18H15AlO3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O[Al](OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3
InChIKeyOPSWAWSNPREEFQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenoxyaluminum (CAS 15086-27-8): Essential Technical Baseline for Procurement & Formulation


Triphenoxyaluminum (C₁₈H₁₅AlO₃; MW 306.29 g/mol), also designated as aluminum phenoxide or aluminum triphenolate [1], is an organoaluminum compound characterized by three phenoxy ligands coordinated to a central aluminum(III) center . It exists as a white to pale yellow solid with a melting point of 156 °C (decomposition) and a density of 1.23 g/cm³ [2]. As a designer Lewis acid, its reactivity is governed by the strong oxygenophilicity of the aluminum center and the steric/electronic tunability of its aryloxide ligands [3], distinguishing it from conventional aluminum alkoxides and alkyls.

Triphenoxyaluminum Procurement: Why Broad-Spectrum 'Aluminum Phenoxides' Are Not Interchangeable


Generic substitution among aluminum phenolates is scientifically unsound due to profound differences in steric bulk, aggregation state, and electronic character dictated by the phenoxy ligand architecture. Triphenoxyaluminum (unsubstituted parent) exhibits distinct solubility, Lewis acidity, and coordination behavior compared to its sterically hindered analogs such as aluminum tris(2,6-diphenylphenoxide) (ATPH) or methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) [1]. Even minor ligand modifications alter the aluminum center's oxygenophilicity, which governs chemo-, regio-, and stereoselectivity in catalysis [2]. Furthermore, the aggregation state—monomeric versus dimeric—affects catalyst activation profiles and substrate accessibility [3]. The following quantitative evidence establishes the specific, non-substitutable performance characteristics of triphenoxyaluminum.

Triphenoxyaluminum: Quantified Performance Differentiation Against Closest Analogs & In-Class Candidates


Triphenoxyaluminum vs. Aluminum Isopropoxide: Lewis Acidity and Substrate Activation Profile

Triphenoxyaluminum functions as a 'designer Lewis acid' with tunable oxygenophilicity derived from its phenoxy ligands, enabling unique chemoselectivity profiles unattainable with aluminum isopropoxide, the prototypical aluminum alkoxide reductant [1]. While aluminum isopropoxide is widely employed for Meerwein-Ponndorf-Verley (MPV) reductions, triphenoxyaluminum exhibits enhanced Lewis acidity for specific substrate activation, particularly in carbon-carbon bond-forming reactions such as aldol condensations and Diels-Alder cycloadditions . The increased steric demand and altered electronic environment of the phenoxy ligands relative to isopropoxide groups confer distinct coordination geometries and substrate recognition capabilities [2].

Lewis Acid Catalysis Carbonyl Activation Meerwein-Ponndorf-Verley Reduction

Triphenoxyaluminum: Heterogeneous Catalytic Efficiency in Phenol Ortho-Alkylation

Triphenoxyaluminum functions as a heterogeneous catalyst for the ortho-alkylation of phenols with alkenes, a key industrial route to alkylphenol antioxidants [1]. While homogeneous aluminum phenoxides are known for this transformation, triphenoxyaluminum can be employed at remarkably low catalyst loadings. US Patent 4,870,215 teaches that effective di-orthoalkylation is achieved using only 1 mole of aluminum phenoxide per 100-800 moles of phenol (0.125% to 1.0% mol/mol) at temperatures of 85-175 °C [2]. This low loading compares favorably to many alternative Lewis acid catalysts for Friedel-Crafts alkylation, which often require stoichiometric or higher catalytic amounts due to product inhibition or deactivation.

Phenol Alkylation Heterogeneous Catalysis Ortho-Selectivity Antioxidant Synthesis

Triphenoxyaluminum Polymer: Solid-State Lewis Acid Catalyst for Diels-Alder Reactions

A solid polymeric form of aluminum trisphenoxide (triphenoxyaluminum polymer) has been demonstrated as an efficient heterogeneous Lewis acid catalyst for the Diels-Alder reaction of α,β-enals . This represents a significant differentiation from homogeneous aluminum phenoxides, which typically require stoichiometric amounts in such transformations [1]. The solid polymer catalyst enables catalytic turnover—a feature that addresses the historical limitation of aluminum aryloxides, which often suffer from product inhibition and low turnover frequencies [2]. The catalyst is prepared via ultrasonic irradiation of biphenol with Me₃Al, yielding an insoluble pale yellow-green solid that retains pronounced Lewis acidity while facilitating simple recovery and reuse .

Diels-Alder Cycloaddition Heterogeneous Catalysis Solid Acid Catalyst α,β-Enals

Triphenoxyaluminum vs. Bulky Phenoxides (ATPH/MAD): Steric Tunability and Selectivity Trade-Offs

Aluminum phenoxides with bulky ortho-substituents, such as aluminum tris(2,6-diphenylphenoxide) (ATPH) and methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD), are recognized for their ability to enforce high regio- and stereoselectivity in Diels-Alder reactions, aldol condensations, and Michael additions [1]. However, this enhanced selectivity comes at the cost of attenuated Lewis acidity due to steric shielding of the aluminum center and increased molecular weight per active site [2]. Unsubstituted triphenoxyaluminum exhibits higher intrinsic Lewis acidity and smaller steric profile, making it preferable for applications where substrate accessibility is paramount or where selectivity is not the primary concern. The ligand design space allows rational selection: triphenoxyaluminum for maximum reactivity; ATPH/MAD for maximum stereocontrol .

Steric Tuning Lewis Acid Design Regioselectivity ATPH MAD

Triphenoxyaluminum: Polymerization Initiator Efficiency for Epoxides and Lactones

Triphenoxyaluminum and related aluminum phenolates function as active initiators for the ring-opening polymerization of epoxides and β-lactones [1]. Research indicates a clear reactivity order when using aluminum phenoxide-based initiators: epoxide > β-lactone > ε-lactone . This differential reactivity enables sequential monomer addition strategies for block copolymer synthesis. The aluminum phenoxide motif, when incorporated into porphyrin frameworks, facilitates 'living' polymerization characteristics, producing polymers with controlled molecular weights and narrow polydispersities [2]. This behavior contrasts with aluminum alkoxides, which may exhibit different initiation rates and selectivity profiles.

Ring-Opening Polymerization Epoxide Polymerization Lactone Polymerization Aluminum Initiators

Triphenoxyaluminum in Coal Geochemistry: Unique ²⁷Al NMR Signature for Complex Identification

In solid-state ²⁷Al MAS NMR studies of coal organic matter, the triaquo-triphenoxido-Aluminum(III) complex—structurally related to triphenoxyaluminum—exhibits a diagnostic chemical shift at 13.5-15 ppm [1]. This shift is distinct from the triaquo-hydroxo-diphenoxido-Aluminum(III) complex, which resonates at 3.5-4 ppm [2]. The distinct 13.5-15 ppm resonance serves as a definitive spectral marker for identifying triphenoxido-Al(III) coordination environments in complex geochemical matrices, including anthracites and thermally altered bituminous coals [3]. This analytical specificity is not shared by other aluminum species (e.g., inorganic aluminosilicates) and provides a unique reference for environmental and geochemical applications.

²⁷Al MAS NMR Coal Geochemistry Aluminum Complexes Analytical Reference

Triphenoxyaluminum: Validated Research & Industrial Application Scenarios


Industrial-Scale Ortho-Alkylation of Phenols for Antioxidant Production

Triphenoxyaluminum is the catalyst of choice for the high-volume production of ortho-alkylphenols, key precursors to phenolic antioxidants (e.g., 2,6-di-tert-butylphenol derivatives). As demonstrated in US Patent 4,870,215, catalyst loadings as low as 0.125-1.0 mol% (relative to phenol) achieve efficient alkylation with olefins (ethylene, propylene, butene) at 85-175 °C . This low loading, combined with the catalyst's heterogeneous nature, minimizes post-reaction purification requirements and reduces waste, directly impacting process economics .

Heterogeneous Lewis Acid Catalysis in Diels-Alder Cycloadditions

The solid polymeric form of triphenoxyaluminum enables catalytic (rather than stoichiometric) Diels-Alder reactions of α,β-enals . This heterogeneous catalyst can be recovered by simple filtration and reused, addressing the long-standing limitation of homogeneous aluminum aryloxides, which are often consumed or deactivated during workup . The catalyst preparation involves ultrasonic treatment of biphenol with trimethylaluminum, yielding an insoluble solid with pronounced Lewis acidity and minimal ligand leaching (<3%) .

Ring-Opening Polymerization of Epoxides and Lactones

Triphenoxyaluminum serves as an effective initiator for the ring-opening polymerization of epoxides and β-lactones, with a well-defined reactivity order (epoxide > β-lactone > ε-lactone) that facilitates block copolymer synthesis . When incorporated into porphyrin frameworks, aluminum phenoxide motifs enable 'living' polymerization, producing polymers with controlled molecular weights and narrow polydispersities . This application leverages the compound's Lewis acidity and oxygenophilicity to activate strained cyclic monomers.

Geochemical and Environmental Aluminum Speciation via ²⁷Al NMR

Triphenoxyaluminum-related complexes serve as critical analytical references for ²⁷Al MAS NMR studies of coal and other carbonaceous materials. The triaquo-triphenoxido-Al(III) complex exhibits a distinct resonance at 13.5-15 ppm, which is clearly resolved from other aluminum species (e.g., triaquo-hydroxo-diphenoxido-Al at 3.5-4 ppm) . This spectral signature enables the unambiguous identification and semi-quantification of organically bound aluminum in anthracites and thermally altered coals, supporting geochemical provenance studies and environmental monitoring .

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